molecular formula C14H12N6OS B11056009 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056009
M. Wt: 312.35 g/mol
InChI Key: DEGBMPQIGCLPRA-UHFFFAOYSA-N
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Description

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, making it a molecule of significant interest in various fields of scientific research. This compound features a triazole ring fused with a thiadiazole ring, along with a pyridine ring and an oxazole moiety. The presence of these diverse functional groups endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with appropriate aldehydes or ketones.

    Coupling with Pyridine and Oxazole Moieties: The final step involves coupling the triazole-thiadiazole core with the pyridine and oxazole moieties under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and thiadiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes and receptors is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its combination of multiple heterocyclic rings, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12N6OS

Molecular Weight

312.35 g/mol

IUPAC Name

3,5-dimethyl-4-[(3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C14H12N6OS/c1-8-11(9(2)21-19-8)7-12-18-20-13(16-17-14(20)22-12)10-3-5-15-6-4-10/h3-6H,7H2,1-2H3

InChI Key

DEGBMPQIGCLPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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